3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a naphthalene ring attached to a methylthio group, which is connected to a 1,2,4-triazole ring. This triazole ring is further connected to a benzo[d]thiazol-2(3H)-one group.Scientific Research Applications
Synthesis and Evaluation of Antimicrobial and Anti-proliferative Activities
A study explored the synthesis of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. This research demonstrated that certain synthesized compounds show significant biological properties, including better results in antimicrobial activities and promising anti-proliferative agent effects against HCT-116 cancer cells due to their notable inhibitory effect (Mansour et al., 2020).
Antimicrobial Activity of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives
Another study focused on the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains and showed promising results (Patel & Patel, 2017).
Anticancer Evaluation of Benzimidazole Derivatives
Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole explored its synthesis, characterization, and in vitro anticancer evaluation. This study identified compounds with significant activity on breast cancer cell lines and moderate activity on other cancer types, suggesting potential therapeutic applications (Salahuddin et al., 2014).
DNA Binding, Cleavage, and Antibacterial Activity
Another study synthesized novel benzothiazole Schiff bases to investigate their DNA binding, cleavage, and antibacterial activity. The research demonstrated that these complexes bind strongly to calf thymus DNA through intercalation and exhibit nuclease activity and potent biocidal activity against pathogens, highlighting their potential in biomedical applications (Vamsikrishna et al., 2016).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure.
Future Directions
Properties
IUPAC Name |
3-[[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-25-20(13-26-18-11-4-5-12-19(18)29-22(26)27)23-24-21(25)28-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZWJMJSKFOYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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